molecular formula C14H11BrO B14131036 2-(1-(4-Bromophenyl)vinyl)phenol

2-(1-(4-Bromophenyl)vinyl)phenol

Cat. No.: B14131036
M. Wt: 275.14 g/mol
InChI Key: XXXGCMCNKBAMDN-UHFFFAOYSA-N
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Description

2-(1-(4-Bromophenyl)vinyl)phenol is an organic compound with the molecular formula C14H11BrO. It is characterized by the presence of a bromophenyl group attached to a vinyl group, which is further connected to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromophenyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile. This reaction requires specific conditions, such as the presence of electron-attracting groups and strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Bromophenyl)vinyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The vinyl group can be reduced to form saturated compounds.

    Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the vinyl group can produce saturated hydrocarbons.

Scientific Research Applications

2-(1-(4-Bromophenyl)vinyl)phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-(4-Bromophenyl)vinyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromophenyl and vinyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.

    4-Bromophenol: A brominated derivative of phenol with a bromine atom at the para position.

    Styrene: An aromatic compound with a vinyl group attached to a benzene ring.

Uniqueness

2-(1-(4-Bromophenyl)vinyl)phenol is unique due to the combination of its bromophenyl, vinyl, and phenol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11BrO/c1-10(11-6-8-12(15)9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H2

InChI Key

XXXGCMCNKBAMDN-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)Br)C2=CC=CC=C2O

Origin of Product

United States

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